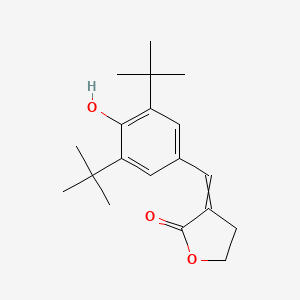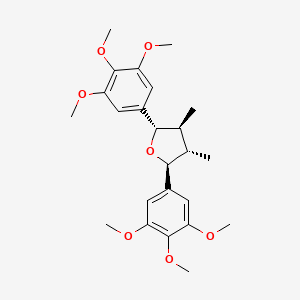
2,6,10,15-Tetramethylheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,15-tetramethylheptadecane is a long-chain alkane that is heptadecane substituted by methyl groups at positions 2, 6, 10 and 15. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a hydride of a heptadecane.
2, 6, 10, 15-Tetramethylheptadecane belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, 2, 6, 10, 15-tetramethylheptadecane is considered to be a hydrocarbon lipid molecule. 2, 6, 10, 15-Tetramethylheptadecane is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. Within the cell, 2, 6, 10, 15-tetramethylheptadecane is primarily located in the membrane (predicted from logP) and cytoplasm. 2, 6, 10, 15-Tetramethylheptadecane can be biosynthesized from heptadecane.
Aplicaciones Científicas De Investigación
Metalorganic Chemical Vapor Deposition
Research in the field of metalorganic chemical vapor deposition has utilized adducts of barium complexes, involving compounds related to 2,6,10,15-tetramethylheptadecane. These complexes have been characterized for their potential in the deposition of barium fluoride films, which are significant in various technological applications (Gardiner et al., 1991).
Catalytic Performance in Oxidation Processes
A study in 2016 focused on the catalytic application of a complex towards the oxidation of n-tetradecane, a process relevant in environmental and industrial contexts. This research emphasizes the development of novel catalysts for oxidation processes under environmentally friendly conditions (Wang et al., 2016).
Gas Chromatography–Mass Spectrometry (GC–MS) Analysis
The compound 2,6,10,15-tetramethylheptadecane, along with its isomers, have been studied for their role as hydrocarbon biomarkers in geological environments. Advances in GC–MS techniques have enabled the detection and separation of these biomarkers, providing critical geochemical information (Huang & Armstrong, 2009).
Ionophoric Properties in Chemistry
Research into compounds such as 1,2-Dithia-5,8,11,14-tetraoxacyclohexadecane has revealed significant insights into their ionophoric properties. These studies contribute to the understanding of ion transport and selectivity, which is crucial in fields like biochemistry and material science (Raban et al., 1983).
Propiedades
Número CAS |
54833-48-6 |
|---|---|
Nombre del producto |
2,6,10,15-Tetramethylheptadecane |
Fórmula molecular |
C21H44 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
2,6,10,15-tetramethylheptadecane |
InChI |
InChI=1S/C21H44/c1-7-19(4)13-8-9-14-20(5)16-11-17-21(6)15-10-12-18(2)3/h18-21H,7-17H2,1-6H3 |
Clave InChI |
ZZEQNXPBKOFTBG-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
SMILES canónico |
CCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
Otros números CAS |
54833-48-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



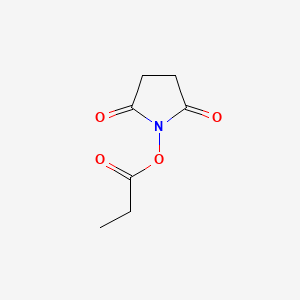
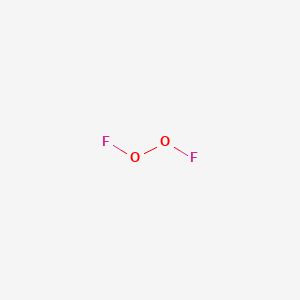
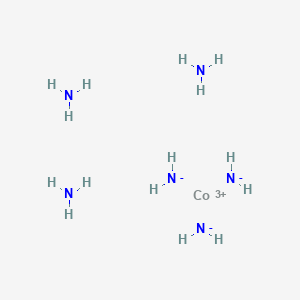
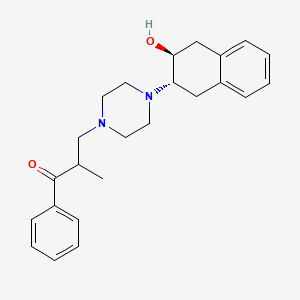
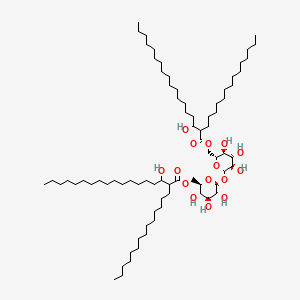
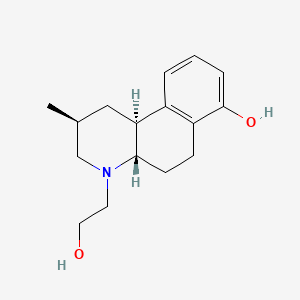
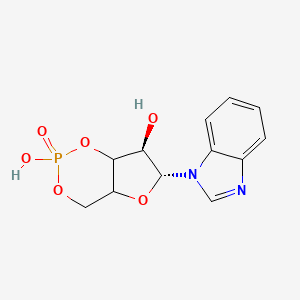
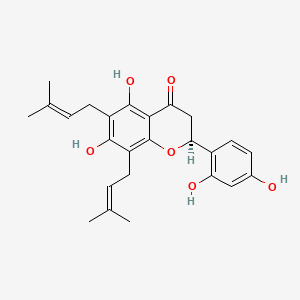
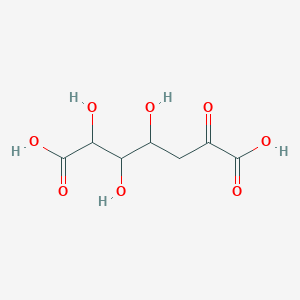
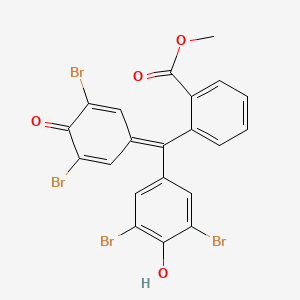
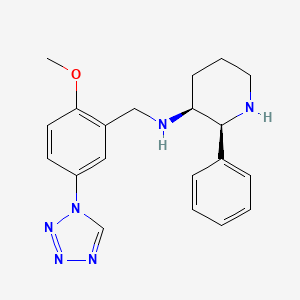
![[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1201227.png)
